1-Amino-3-methylquinazoline-2,4(1H,3H)-dione

Descripción general

Descripción

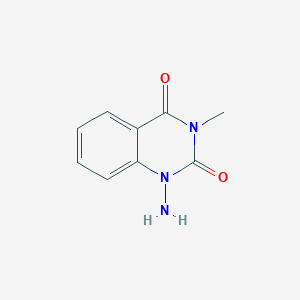

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes an amino group at the first position, a methyl group at the third position, and two keto groups at the second and fourth positions. The quinazoline core is known for its biological activity and is often found in various pharmacologically active compounds.

Synthetic Routes and Reaction Conditions:

Cyclization Method: One common method for synthesizing this compound involves the cyclization of appropriate precursors. For instance, starting with 2-aminobenzamide and reacting it with acetic anhydride under reflux conditions can yield the desired quinazoline derivative.

Amination Method: Another approach involves the amination of 3-methylquinazoline-2,4(1H,3H)-dione using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinazoline N-oxides.

Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Reduced quinazoline derivatives.

Substitution Products: Various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparación Con Compuestos Similares

Quinazoline: The parent compound, which lacks the amino and methyl groups.

1-Aminoquinazoline-2,4(1H,3H)-dione: Similar structure but without the methyl group.

3-Methylquinazoline-2,4(1H,3H)-dione: Similar structure but without the amino group.

Uniqueness: 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Actividad Biológica

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of quinazoline derivatives typically involves reactions of anthranilic acid or its derivatives with various reagents under specific conditions. Recent studies have reported eco-efficient one-pot synthesis methods that enhance yield and reduce environmental impact .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of quinazoline derivatives. A study reported that various synthesized quinazoline-2,4(1H,3H)-dione derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1-amino-3-methylquinazoline showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 80 |

Antiviral Activity

Research has highlighted the antiviral properties of quinazoline derivatives against hepatitis C virus (HCV). Compounds such as those derived from 3-hydroxyquinazoline-2,4(1H,3H)-dione demonstrated significant inhibition of NS5B polymerase with EC50 values lower than that of ribavirin, indicating their potential as antiviral agents .

Table 2: Antiviral Activity Against HCV

| Compound | EC50 (µM) | Therapeutic Index |

|---|---|---|

| Compound 10n | <10 | 1.7 |

| Ribavirin | 20 | 2.3 |

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, certain quinazoline-2,4(1H,3H)-diones have shown effectiveness in inhibiting vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory potential of quinazoline derivatives revealed that some compounds significantly reduced cytokine release and neutrophil infiltration in models of acute lung injury. For instance, a derivative known as compound 4a was found to inhibit nitric oxide synthesis and alleviate symptoms associated with inflammation without inducing immunotoxicity .

Case Studies

- Antimicrobial Efficacy : A comprehensive study on a series of synthesized quinazoline derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The most active compound exhibited an inhibition zone greater than that of standard treatments.

- Antiviral Screening : In a study focused on HCV inhibitors, several quinazoline derivatives were screened for their ability to inhibit viral replication in vitro. Compounds with specific substitutions showed enhanced activity compared to traditional antiviral drugs.

Análisis De Reacciones Químicas

Alkylation Reactions

- Methylation : Reaction with dimethyl carbonate (DMC) under microwave irradiation introduces methyl groups. For example, methylation of 3-phenylethyl-1H-quinazoline-2,4-dione with DMC/KCO in DMF achieves high yields .

- Benzylation : Benzyl chloride in DMF with KCO selectively functionalizes the 1- or 3-position .

Grignard Reagents

- Arylmagnesium Halides : React with 3-substituted quinazoline-diones to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (e.g., 70–85% yields with phenylmagnesium bromide) .

- Alkylmagnesium Halides : Yield 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones via dehydration (e.g., methylmagnesium iodide forms 4-methylene derivatives) .

Amines and Hydrazines

- Primary Amines : React with 2-chloroquinazoline-4(3H)-ones (derived from quinazoline-diones) to form 2-aminoquinazoline-4(3H)-ones (e.g., 80–90% yields with aniline) .

- Hydrazine : Forms hydrazide derivatives, enabling further cyclization into heterocycles like triazoles or oxadiazoles .

Hydrolysis and Esterification

- Nitrile Hydrolysis : 2,2′-(2,4-dioxoquinazoline-1,3-diyl)diacetonitrile hydrolyzes to diacids, which esterify to dimethyl esters (e.g., 72% yield with HSO/MeOH) .

- Deprotection : Benzyl groups on 3-hydroxyquinazoline-diones are removed via HBr/AcOH or Pd/C hydrogenation .

Cross-Coupling Reactions

- Suzuki Coupling : Palladium-catalyzed coupling of halogenated quinazoline-diones with aryl boronic acids introduces aryl groups (e.g., 6-bromo derivatives react with phenyl boronic acid) .

Antimicrobial Derivatives

- Thiadiazole/Oxadiazole Hybrids : Synthesized via hydrazide intermediates (e.g., compound 14a inhibits Staphylococcus aureus with MIC = 70 µg/mL) .

- Guanidine Derivatives : Exhibit Na/H exchanger-1 (NHE-1) inhibition, reducing lung inflammation in LPS-induced models .

Anticancer Modifications

- Triazole Side Chains : 5-Amino-1,2,4-triazole derivatives show dual c-Met/VEGFR-2 inhibition (IC = 0.8–2.1 µM) .

- Thiourea Moieties : Enhance antiproliferative activity against HepG2 and MCF-7 cells (IC = 4.7–9.3 µM) .

Table 1: Representative Reactions and Yields

Table 2: Biological Activities of Derivatives

Mechanistic Insights

Propiedades

IUPAC Name |

1-amino-3-methylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-11-8(13)6-4-2-3-5-7(6)12(10)9(11)14/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZYTLOHLYZBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565740 | |

| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159850-22-3 | |

| Record name | 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.